molecular formula C14H15N3O4 B2939572 dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895645-33-7

dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2939572
CAS No.: 895645-33-7
M. Wt: 289.291
InChI Key: UYQPUQGRSISEIN-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 1375069-36-5) is a 1,2,3-triazole derivative characterized by a 3,5-dimethylphenyl substituent at the N(1) position and two methyl ester groups at the C(4) and C(5) positions of the triazole ring. Its molecular formula is C₁₄H₁₅N₃O₄, with a molar mass of 289.29 g/mol . The compound is typically synthesized via a solvent-free 1,3-dipolar cycloaddition reaction between dimethyl acetylenedicarboxylate (DMAD) and aryl azides, as demonstrated in analogous syntheses of related triazole diesters . This compound has been investigated as a precursor for bioactive hybrids and functional materials, though specific applications are less documented compared to structurally similar analogs .

Properties

IUPAC Name

dimethyl 1-(3,5-dimethylphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-5-9(2)7-10(6-8)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQPUQGRSISEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3,5-dimethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

    Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst to form the triazole ring.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further modifications.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its bioactive triazole structure.

Mechanism of Action

The mechanism of action of dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester groups can also participate in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at N(1) Ester Groups Key Properties Reference
This compound 3,5-Dimethylphenyl Methyl (C4, C5) High thermal stability; precursor for hybrid molecules
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Bromophenyl Methyl (C4, C5) Used in synthesizing bis-heterocyclic hybrids (e.g., bis-triazoles, bis-oxadiazoles); reactive bromine enables cross-coupling chemistry
Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate (4-Methyl-2-phenyldihydrooxazolyl)methyl Ethyl (C4, C5) Exhibits antibacterial activity (e.g., Staphylococcus aureus inhibition)
Dimethyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate 2-Ethoxy-2-oxoethyl Methyl (C4, C5) Chemoselective reduction with NaBH₄ targets N(1) ester group; limited synthetic utility due to incomplete selectivity
Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate Benzyl Methyl (C4, C5) Potent xanthine oxidase inhibitor (IC₅₀ = 0.73 μM for 4-chlorobenzyl derivative)
Dimethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Piperazine-benzothiazole hybrid Methyl (C4, C5) Anticancer activity (cell proliferation assays)

Industrial and Research Status

    Biological Activity

    Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

    Synthesis

    The synthesis of this compound typically involves the reaction of organic azides with alkynes under copper-catalyzed conditions (click chemistry). The process yields a variety of triazole derivatives with potential biological activity. A detailed methodology can be found in literature where sodium borohydride is used for the regioselective reduction of 1-substituted triazoles .

    Anticancer Properties

    Research indicates that compounds with a triazole moiety exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis and cell cycle arrest in cancer cells. The synthesized compounds demonstrated IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines including MCF-7 and HCT-116 .

    Antimicrobial Activity

    This compound also exhibits antimicrobial properties. In vitro tests reveal effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring enhance antimicrobial efficacy .

    Case Study 1: Anticancer Evaluation

    A study evaluated a series of triazole derivatives for their anticancer properties. Among them, compounds with similar structures to this compound showed promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

    Case Study 2: Antimicrobial Testing

    In another investigation focusing on antimicrobial activity, derivatives of triazoles were tested against various bacterial strains. Results indicated that certain modifications led to enhanced inhibitory effects against S. aureus, suggesting potential for development into new antimicrobial agents .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its unique chemical structure. The presence of the dimethylphenyl group enhances lipophilicity and potentially improves cell membrane permeability. Additionally, the dicarboxylate functionality may play a role in binding interactions with biological targets.

    Data Summary Table

    Biological Activity IC50 Values Pathogen/Cell Line Tested
    Anticancer1.95 - 4.24 μMMCF-7, HCT-116
    AntimicrobialVariesE. coli, S. aureus

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